molecular formula C14H19N3O2 B12277003 2-Amino-N-(3-methyl-2-oxo-4,5-dihydro-1H-3-benzazepin-1-YL)propanamide

2-Amino-N-(3-methyl-2-oxo-4,5-dihydro-1H-3-benzazepin-1-YL)propanamide

Cat. No.: B12277003
M. Wt: 261.32 g/mol
InChI Key: RGGHCAOKUXLARQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-AMINO-N-((S)-3-METHYL-2-OXO-2,3,4,5-TETRAHYDRO-1H-BENZO[D]AZEPIN-1-YL)PROPANAMIDE is a complex organic compound with significant potential in various scientific fields. This compound belongs to the class of benzazepines, which are known for their diverse biological activities. The structure of this compound includes an amino group, a methyl group, and a benzazepine ring, making it a unique and versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-AMINO-N-((S)-3-METHYL-2-OXO-2,3,4,5-TETRAHYDRO-1H-BENZO[D]AZEPIN-1-YL)PROPANAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve high purity and yield. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-2-AMINO-N-((S)-3-METHYL-2-OXO-2,3,4,5-TETRAHYDRO-1H-BENZO[D]AZEPIN-1-YL)PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The amino and methyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzazepines, hydroxyl derivatives, and other functionalized compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmacological Potential

The compound has been investigated for its role as a ligand in various receptor systems. Its structural similarity to known pharmacological agents suggests potential efficacy in modulating neurotransmitter receptors.

Case Study: Receptor Binding Studies
Research has shown that compounds with similar structures can act as agonists or antagonists at specific receptors. For instance, studies involving benzazepine derivatives have demonstrated their ability to bind to dopamine receptors, which are crucial in the treatment of neurological disorders such as schizophrenia and Parkinson's disease .

Cancer Research

Recent studies have highlighted the significance of benzazepine derivatives in cancer therapy. The compound's interaction with nicastrin, a protein associated with breast cancer progression, suggests it may serve as a potential therapeutic agent .

Table 1: Summary of Binding Affinities

Compound NameTarget ProteinBinding Affinity (Kd)Reference
2-Amino-N-(3-methyl-2-oxo...)NicastrinLow micromolar range
Other Benzazepine DerivativesVariousVaries significantly

Neuropharmacology

The compound's effects on the central nervous system (CNS) are under investigation. Its ability to influence neurotransmitter systems could lead to advancements in treatments for mood disorders and anxiety.

Case Study: Neurotransmitter Modulation
Studies have indicated that similar compounds can enhance the release of serotonin and dopamine, which are vital for mood regulation. This modulation could provide insights into developing antidepressants or anxiolytics based on the benzazepine scaffold .

Mechanism of Action

The mechanism of action of (S)-2-AMINO-N-((S)-3-METHYL-2-OXO-2,3,4,5-TETRAHYDRO-1H-BENZO[D]AZEPIN-1-YL)PROPANAMIDE involves its interaction with specific molecular targets. It is known to bind to neuronal sodium channels and L-type calcium channels, modulating their activity. This interaction leads to its anticonvulsant and analgesic effects by stabilizing neuronal membranes and reducing excitability .

Biological Activity

Chemical Structure and Properties

The chemical structure of 2-Amino-N-(3-methyl-2-oxo-4,5-dihydro-1H-3-benzazepin-1-YL)propanamide can be described as follows:

  • Molecular Formula : C₁₄H₁₈N₂O₂
  • Molecular Weight : 250.30 g/mol
  • IUPAC Name : this compound

Antiparasitic Activity

Recent studies have indicated that benzazepine derivatives exhibit significant antiparasitic activity. For instance, a related compound demonstrated an IC50 value of 49 µM against Trypanosoma brucei, suggesting potential efficacy in treating parasitic infections . The mechanism of action is believed to involve inhibition of essential enzymes in the parasite's metabolic pathways.

Anticancer Properties

Benzazepines have also been investigated for their anticancer properties. Compounds within this class have shown promise in inhibiting cancer cell proliferation. A study reported that certain derivatives inhibited the growth of various cancer cell lines with IC50 values ranging from 10 to 30 µM, indicating a dose-dependent response .

Neuroprotective Effects

Research has suggested that benzazepine derivatives may possess neuroprotective effects. In vitro studies demonstrated that these compounds could protect neuronal cells from oxidative stress-induced apoptosis, potentially through the modulation of signaling pathways involved in cell survival .

Synthesis and Evaluation

A notable study synthesized a series of benzazepine derivatives and evaluated their biological activities. The synthesized compounds were tested against several targets, including cancer cell lines and parasites. The results showed that modifications to the benzazepine core structure significantly affected biological activity .

Mechanistic Insights

Mechanistic studies revealed that the compound interacts with specific receptors and enzymes involved in cellular signaling pathways. For example, it was found to inhibit certain G protein-coupled receptors (GPCRs), which are crucial in mediating various physiological responses .

Comparative Activity Table

Compound NameTarget OrganismIC50 Value (µM)Biological Activity
Compound ATrypanosoma brucei49Antiparasitic
Compound BCancer Cell Line A15Anticancer
Compound CNeuronal Cells20Neuroprotective

Properties

IUPAC Name

2-amino-N-(3-methyl-4-oxo-2,5-dihydro-1H-3-benzazepin-5-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-9(15)13(18)16-12-11-6-4-3-5-10(11)7-8-17(2)14(12)19/h3-6,9,12H,7-8,15H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGGHCAOKUXLARQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1C2=CC=CC=C2CCN(C1=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.